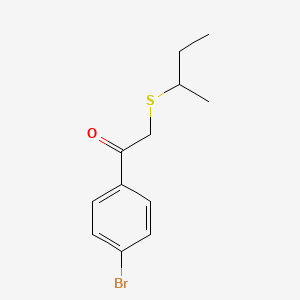
1-(4-Bromophenyl)-2-(sec-butylthio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-(sec-butylthio)ethan-1-one is an organic compound characterized by the presence of a bromophenyl group and a sec-butylthio group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-(sec-butylthio)ethan-1-one can be synthesized through a multi-step process involving the following key steps:
Thioether Formation: The reaction of 4-bromophenyl with sec-butylthiol to form the thioether linkage.
Ketone Formation:
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and thioether formation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-2-(sec-butylthio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-(sec-butylthio)ethan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-2-(sec-butylthio)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2-(sec-butylthio)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-2-(sec-butylthio)ethan-1-one: Similar structure with a methyl group instead of bromine.
Uniqueness: 1-(4-Bromophenyl)-2-(sec-butylthio)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom can participate in specific halogen bonding interactions, making this compound distinct from its analogs.
Propriétés
Formule moléculaire |
C12H15BrOS |
|---|---|
Poids moléculaire |
287.22 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-butan-2-ylsulfanylethanone |
InChI |
InChI=1S/C12H15BrOS/c1-3-9(2)15-8-12(14)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3 |
Clé InChI |
KIRXHDFQCAIKRB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)SCC(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)
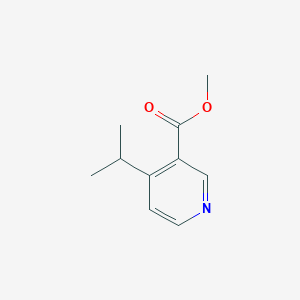
![Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13654320.png)
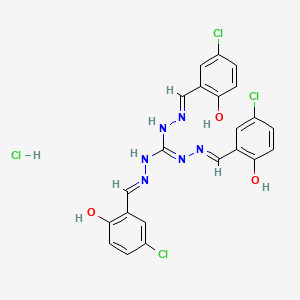
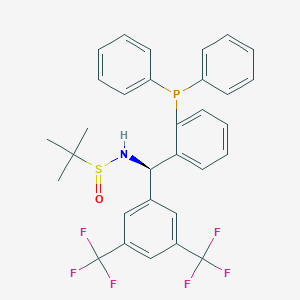
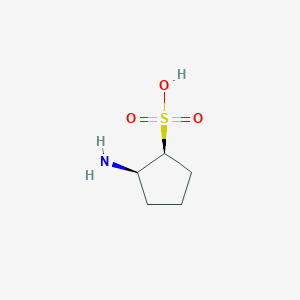
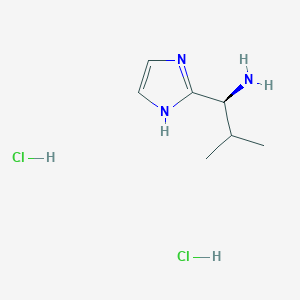
![6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B13654362.png)


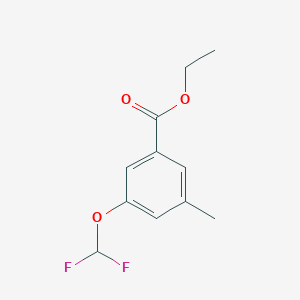
![2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B13654378.png)

![N-(2-Ethylphenyl)-2-([2-[(2-ethylphenyl)amino]-2-oxoethyl]amino)acetamide hydrochloride](/img/structure/B13654394.png)
